molecular formula C13H15N3O2 B1404683 ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate CAS No. 1271724-77-6

ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate

Cat. No. B1404683
M. Wt: 245.28 g/mol
InChI Key: MYRVHDNZPCHLCU-UHFFFAOYSA-N
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Description

“Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate” is a compound that contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is attached to a benzyl group and an ethyl acetate group .


Synthesis Analysis

The synthesis of similar triazole compounds has been reported in the literature . The synthesis typically involves a reaction known as “Click” chemistry, which is a type of chemical reaction that joins small units together . In addition, the Suzuki–Miyaura cross-coupling reaction, which is a type of chemical reaction where a carbon-carbon bond is formed from a halide and a boronic acid, is also used .


Molecular Structure Analysis

The molecular structure of similar triazole compounds has been characterized using various spectroscopic techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^13C NMR), and High-Resolution Mass Spectrometry (HRMS) .


Chemical Reactions Analysis

Triazole compounds are known to exhibit various chemical reactions. For instance, they can undergo reactions with different arylboronic acids in an aqueous medium to afford target molecules . They can also exhibit inhibitory activities against certain enzymes, suggesting that they can participate in biological reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar triazole compounds have been analyzed using various techniques . For instance, their melting points, solubility, and other properties can be determined .

Scientific Research Applications

Synthesis and Biological Evaluation

Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate has been synthesized and evaluated for biological applications. For instance, its antimicrobial activity has been studied, showing effectiveness against bacteria such as Streptococcus aureus and Escherichia coli (R. Saini et al., 2009).

Corrosion Inhibition

This compound has been investigated as a corrosion inhibitor. In one study, its efficacy in preventing mild steel corrosion in acidic environments was demonstrated, with high inhibition performance (A. Nahlé et al., 2021).

Molecular Structure Analysis

The molecular structure and interactions of ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate derivatives have been studied using techniques like Hirshfeld surface analysis and DFT calculations. These studies contribute to understanding the electronic and structural properties of such compounds (Muhammad Naeem Ahmed et al., 2020).

Synthesis Methods

Various methods for synthesizing ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate and its derivatives have been explored. For example, a microwave-assisted organic synthesis method was used to synthesize related compounds, demonstrating an efficient and rapid approach (Rayyane Mazaya Syifa Insani et al., 2015).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate derivatives have been a significant area of research. These compounds have shown activity against various bacteria and fungi, contributing to their potential as therapeutic agents (Abdelaaziz Ouahrouch et al., 2014).

Coordination Chemistry

Studies have also explored the coordination chemistry of ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate derivatives, leading to the development of coordination polymers with potential applications in materials science (Bin Hu et al., 2016).

Future Directions

Triazole compounds are of significant interest in the field of medicinal chemistry due to their wide range of biological activities . Future research could focus on synthesizing new derivatives and evaluating their biological activities. In addition, further studies could also focus on understanding their mechanism of action and improving their safety profiles .

properties

IUPAC Name

ethyl 2-(4-benzyltriazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-18-13(17)10-16-9-12(14-15-16)8-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRVHDNZPCHLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(N=N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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